3-Chloro-4-ethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIAOEJRKVOTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-07-1 | |
| Record name | 3-chloro-4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 3-Chloro-4-ethylbenzoic Acid: A Technical Guide for Pharmaceutical Researchers
Abstract
Substituted benzoic acid scaffolds are foundational in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This technical guide delves into the untapped pharmaceutical potential of 3-Chloro-4-ethylbenzoic acid, a molecule poised for exploration. Drawing upon evidence from structurally related compounds and established pharmacological principles, we present a comprehensive overview of its physicochemical properties, hypothesize its utility as an antimicrobial and anti-inflammatory agent, and provide detailed, actionable protocols for its synthesis and biological evaluation. This document serves as a roadmap for researchers and drug development professionals to investigate 3-Chloro-4-ethylbenzoic acid as a promising candidate for further preclinical and clinical development.
Introduction: The Rationale for Investigating 3-Chloro-4-ethylbenzoic Acid
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. Benzoic acid and its derivatives have a long-standing history in medicine, serving as both active pharmaceutical ingredients (APIs) and crucial intermediates in the synthesis of more complex molecules.[1] Their inherent antimicrobial and anti-inflammatory properties, often attributed to their acidic nature and ability to disrupt cellular processes, make them an attractive starting point for drug discovery.[1]
3-Chloro-4-ethylbenzoic acid (Figure 1) is a halogenated aromatic carboxylic acid whose therapeutic potential remains largely unexplored in publicly available literature. However, the presence of the chloro and ethyl substituents on the benzoic acid core suggests the possibility of interesting biological activities. The lipophilic ethyl group can enhance membrane permeability, while the electron-withdrawing chloro group can influence the compound's acidity and binding interactions with biological targets. Notably, a structural isomer, 3-chloro-2-ethylbenzoic acid, has demonstrated significant antimicrobial and anti-inflammatory properties, providing a strong rationale for investigating the compound at hand.
This guide will provide a detailed technical framework for the systematic evaluation of 3-Chloro-4-ethylbenzoic acid, from its fundamental chemical characteristics to its potential therapeutic applications and the experimental workflows required to validate them.
Figure 1: Chemical Structure of 3-Chloro-4-ethylbenzoic acid
Caption: Proposed mechanism of antimicrobial action of 3-Chloro-4-ethylbenzoic acid.
Anti-inflammatory Activity
Substituted benzoic acids, particularly salicylic acid derivatives, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2]These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural features of 3-Chloro-4-ethylbenzoic acid may allow it to bind to the active site of COX enzymes, thereby blocking prostaglandin production.
Hypothesized Anti-inflammatory Signaling Pathway
Sources
3-Chloro-4-ethylbenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-4-ethylbenzoic acid is a strategically substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a carboxylic acid for derivatization, an activating ethyl group, and a deactivating but ortho-, para-directing chloro group—provides a nuanced reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures. This guide delves into the core physicochemical properties, synthesis, reactivity, and applications of 3-chloro-4-ethylbenzoic acid, offering field-proven insights and detailed protocols for its effective utilization in pharmaceutical and agrochemical research and development.
Introduction: The Strategic Value of 3-Chloro-4-ethylbenzoic Acid
In the landscape of chemical intermediates, the utility of a building block is defined by its functional handles and the electronic nature of its substituents. 3-Chloro-4-ethylbenzoic acid (IUPAC Name: 3-chloro-4-ethylbenzoic acid) emerges as a compound of significant interest due to the orthogonal reactivity of its constituent parts.[1] The carboxylic acid group is a primary site for forming stable amide and ester linkages, which are ubiquitous in bioactive molecules.[2][3] The ethyl and chloro substituents on the aromatic ring modulate the molecule's electronic properties and provide steric influence, guiding subsequent chemical transformations with predictable regioselectivity.
This unique combination makes it an important precursor for a range of advanced intermediates, particularly in the synthesis of novel anti-inflammatory agents, analgesics, and crop protection agents.[3] This document serves as a comprehensive technical resource, bridging theoretical principles with practical, actionable methodologies.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical properties and safety profile is a prerequisite for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-ethylbenzoic acid | [1] |
| CAS Number | 67648-07-1 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Cl | [1] |
| InChIKey | OSIAOEJRKVOTDE-UHFFFAOYSA-N | [1] |
GHS Hazard Statements: [1]
-
H315: Causes skin irritation (Skin Irrit. 2)
-
H319: Causes serious eye irritation (Eye Irrit. 2A)
-
H335: May cause respiratory irritation (STOT SE 3)
Expert Insight: The safety data mandates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthesis of 3-Chloro-4-ethylbenzoic Acid
The preparation of 3-chloro-4-ethylbenzoic acid can be efficiently achieved from readily available starting materials. A common and logical synthetic route begins with 4-ethylbenzoic acid, which is subjected to electrophilic aromatic substitution.
Causality Behind the Synthesis: The synthesis hinges on the directing effects of the substituents on the starting material, 4-ethylbenzoic acid.
-
Carboxylic Acid (-COOH): This group is deactivating and a meta-director.
-
Ethyl Group (-CH₂CH₃): This group is activating and an ortho-, para-director.
The activating ortho-, para-directing nature of the ethyl group dominates, directing the incoming electrophile (Cl⁺) to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent carboxylic acid group may slightly disfavor the C5 position, making chlorination at the C3 position a significant outcome.
Chemical Reactivity and Key Transformations
The synthetic utility of 3-chloro-4-ethylbenzoic acid stems from its three distinct reactive zones: the carboxylic acid group, the aromatic ring, and the benzylic protons of the ethyl group.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the most versatile functional group, readily participating in reactions to form esters and amides—key linkages in pharmaceuticals.
-
Esterification: Conversion to esters is typically achieved via Fischer esterification with an alcohol under acidic catalysis or, for more sensitive substrates, by first converting the acid to its more reactive acid chloride with reagents like thionyl chloride (SOCl₂) followed by reaction with an alcohol.[4]
-
Amide Bond Formation: The formation of amides is a cornerstone of drug development.[2] This is accomplished by activating the carboxylic acid with a coupling reagent (e.g., HATU, DCC, EDC) in the presence of an amine.[2][5] This method is preferred as it proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Electrophilic Aromatic Substitution
The reactivity of the aromatic ring is governed by the existing substituents:
-
-COOH (meta-director, deactivating)
-
-CH₂CH₃ (ortho-, para-director, activating) [8]
The combined effect of these groups makes the C5 position the most probable site for further electrophilic substitution (e.g., nitration, halogenation). The activating effect of the ethyl group (para to C5) and the ortho-directing effect of the chloro group (ortho to C5) reinforce each other, overcoming the deactivating influence of the carboxylic acid group which directs meta (to C5). This predictable regioselectivity is a significant advantage in multistep synthesis.
Application in the Synthesis of Bioactive Molecules
3-Chloro-4-ethylbenzoic acid is a key starting material for constructing libraries of compounds for screening in drug discovery and agrochemical development. Its derivatives have been investigated for a variety of biological activities.
Case Study: Synthesis of a Hypothetical N-Aryl Benzamide Analog
This case study illustrates how 3-chloro-4-ethylbenzoic acid can be used to synthesize a more complex molecule, a common scaffold in medicinal chemistry.
This two-step sequence is a robust and high-yielding method to access a wide variety of N-aryl benzamides. By varying the substituted aniline in Step 2, chemists can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as self-validating systems, offering clear, step-by-step guidance for key transformations.
Protocol 1: Synthesis of Methyl 3-chloro-4-ethylbenzoate via Acid Chloride
Expertise & Rationale: This two-step procedure is often superior to direct Fischer esterification for hindered or less reactive acids. Thionyl chloride (SOCl₂) efficiently converts the carboxylic acid to the highly reactive acyl chloride intermediate. The reaction with methanol then proceeds rapidly and cleanly at low temperatures.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-ethylbenzoic acid (10.0 g, 54.2 mmol).
-
Acid Chloride Formation: Add thionyl chloride (15 mL, 205 mmol) to the flask. Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Esterification: Cool the flask containing the crude acyl chloride in an ice bath. Slowly add anhydrous methanol (30 mL) dropwise with vigorous stirring. Caution: The reaction is exothermic.
-
Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Product: Purify the crude product by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure methyl 3-chloro-4-ethylbenzoate.
Protocol 2: HATU-Mediated Amide Coupling to Synthesize N-Benzyl-3-chloro-4-ethylbenzamide
Expertise & Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a modern coupling reagent that facilitates amide bond formation under very mild conditions, minimizing side reactions and racemization (if applicable).[2] It is particularly effective for coupling unreactive anilines or sterically hindered partners.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 3-chloro-4-ethylbenzoic acid (1.0 g, 5.42 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Reagent Addition: To the solution, add HATU (2.27 g, 5.96 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.3 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Add benzylamine (0.65 mL, 5.96 mmol, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure N-benzyl-3-chloro-4-ethylbenzamide.
Conclusion and Future Outlook
3-Chloro-4-ethylbenzoic acid stands out as a building block of significant strategic importance. Its well-defined reactivity at the carboxylic acid group and predictable regioselectivity in aromatic substitutions provide chemists with a reliable platform for constructing complex molecular targets. The methodologies and insights presented in this guide underscore its versatility and establish a foundation for its application in discovering the next generation of pharmaceuticals and agrochemicals. As the demand for novel, highly functionalized molecules continues to grow, the role of intelligently designed intermediates like 3-chloro-4-ethylbenzoic acid will only become more critical.
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-
Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. [Link]
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Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
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3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044. PubChem, National Institutes of Health. [Link]
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A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
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Methodological & Application
detailed experimental protocol for 3-Chloro-4-ethylbenzoic acid synthesis
An Application Note for the Synthesis of 3-Chloro-4-ethylbenzoic Acid
For inquiries, please contact: Global Scientific Support [Website]
Abstract
This document provides a comprehensive, three-part experimental protocol for the synthesis of 3-Chloro-4-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy detailed herein involves a sequential Friedel-Crafts acylation of ethylbenzene to yield 4'-ethylacetophenone, followed by its oxidation to 4-ethylbenzoic acid, and concluding with the regioselective chlorination to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction
3-Chloro-4-ethylbenzoic acid is an important intermediate in the synthesis of a variety of organic molecules.[1] Its substituted benzoic acid structure makes it a key component in the development of new pharmaceutical agents and functional materials. The protocol outlined below describes a reliable and scalable three-step synthesis, beginning with commercially available starting materials. Each step has been designed to be performed in a standard laboratory setting.
Overall Synthetic Scheme
The synthesis of 3-Chloro-4-ethylbenzoic acid is accomplished through the following three-step reaction sequence:
Caption: Workflow for the synthesis of 4'-ethylacetophenone.
Part 2: Synthesis of 4-Ethylbenzoic Acid via Oxidation
The second step involves the oxidation of the methyl ketone group of 4'-ethylacetophenone to a carboxylic acid. [2][3]A common method for this transformation is the haloform reaction, which can be achieved using sodium hypochlorite (bleach) in a basic solution. [4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4'-Ethylacetophenone | 148.20 | 14.8 g | 0.1 | Starting material from Part 1 |
| Household Bleach (NaOCl, ~6%) | 74.44 | ~600 mL | - | Oxidizing agent |
| 10% Sodium Hydroxide (NaOH) | 40.00 | 50 mL | - | Base |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~5 g | - | To quench excess bleach |
| Diethyl Ether | 74.12 | 3 x 30 mL | - | For extraction |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | q.s. | - | For acidification |
Experimental Protocol
-
Reaction Setup: In a 1 L beaker or flask, combine 4'-ethylacetophenone (14.8 g), household bleach (600 mL), and 10% sodium hydroxide solution (50 mL). [4][5]2. Heating: Heat the mixture in a water bath at approximately 75°C for 30-45 minutes with frequent stirring to ensure good mixing of the reagents. [4][5]3. Quenching Excess Oxidant: After the heating period, cool the mixture and add sodium sulfite (~5 g) in small portions to destroy any unreacted bleach. [5]Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 30 mL portions of diethyl ether to remove any unreacted starting material. Discard the ether layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is approximately 2. A white precipitate of 4-ethylbenzoic acid should form. [5]6. Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). [6]
Caption: Workflow for the synthesis of 4-ethylbenzoic acid.
Part 3: Synthesis of 3-Chloro-4-ethylbenzoic Acid via Electrophilic Aromatic Substitution
The final step is the chlorination of 4-ethylbenzoic acid. The carboxylic acid group is a meta-director, while the ethyl group is an ortho-, para-director. The incoming electrophile (chlorine) will be directed to the position that is ortho to the ethyl group and meta to the carboxylic acid group, which is the desired 3-position. This reaction is typically carried out in the presence of a Lewis acid catalyst.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Ethylbenzoic Acid | 150.17 | 15.0 g | 0.1 | Starting material from Part 2 |
| Chlorosulfonic Acid | 116.52 | 50 mL | - | Solvent and catalyst |
| Chlorine Gas (Cl₂) | 70.90 | - | - | Chlorinating agent |
| Iron(III) Chloride (FeCl₃) | 162.20 | 0.5 g | - | Catalyst |
| Ice | - | ~50 g | - | For quenching |
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a three-necked flask with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess chlorine gas.
-
Charging Reagents: Carefully add chlorosulfonic acid (50 mL) to the flask, followed by iron(III) chloride (0.5 g) and 4-ethylbenzoic acid (15.0 g). [7]3. Chlorination: Maintain the reaction temperature at approximately 40°C while bubbling chlorine gas through the solution for 2 hours. [7]The reaction should be monitored by a suitable method (e.g., TLC or GC) to determine completion.
-
Quenching: Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine. Carefully pour the reaction mixture onto crushed ice. [7]5. Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude 3-Chloro-4-ethylbenzoic acid by vacuum filtration.
-
Purification: The product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol. [6]
Caption: Workflow for the synthesis of 3-Chloro-4-ethylbenzoic acid.
Characterization
The identity and purity of the final product, 3-Chloro-4-ethylbenzoic acid, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and O-H of the carboxylic acid, C-Cl stretch).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9][10][11]
-
Acetyl Chloride and Aluminum Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a dry environment. [12]* Chlorosulfonic Acid and Chlorine Gas: These are highly corrosive and toxic. Use only in a well-maintained fume hood and have appropriate neutralization traps in place. [7]* Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. [3][11]* 3-Chloro-4-ethylbenzoic Acid: The final product is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [1]Avoid inhalation of dust and contact with skin and eyes. [8] Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Scribd. Friedel Crafts Acylation. [Link]
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YouTube. Synthesis of 3-chlorobenzoic acid. [Link]
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Filo. here How Acetophenon oxidise into Carboxylic acid. [Link]
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Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]
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Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
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National Center for Biotechnology Information. 3-Chloro-4-ethylbenzoic acid. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. 4-Ethylbenzoic Acid. PubChem Compound Database. [Link]
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Truman State University. The Oxidation of Acetophenone to Produce Benzoic Acid. [Link]
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WebAssign. Experiment 4 - Oxidation of Acetophenone. [Link]
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Unknown. Experiment 1: Friedel-Crafts Acylation. [Link]
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Unknown. Synthesis and Characterization of 4-Ethylbenzophenone. [Link]
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National Center for Biotechnology Information. 4'-Ethylacetophenone. PubChem Compound Database. [Link]
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Chemistry Stack Exchange. Oxidation of acetophenone to benzoic acid. [Link]
-
Quora. How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. [Link]
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-
Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Unknown. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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-
WebAssign. Experiment 4 - Oxidation of Acetophenone. [Link]
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Application Note: A Robust HPLC Method for Purity Analysis of 3-Chloro-4-ethylbenzoic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities related to 3-Chloro-4-ethylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making stringent purity control essential. The developed method utilizes a standard C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals. The protocol is designed to be self-validating, aligning with principles outlined in ICH guidelines.[1][2]
Introduction and Analyte Properties
3-Chloro-4-ethylbenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, which includes a carboxylic acid group, a chlorine atom, and an ethyl group on a benzene ring, dictates its physicochemical properties and, consequently, the strategy for its chromatographic analysis.[3] The purity of such intermediates is a critical parameter in the pharmaceutical industry, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a well-characterized and robust analytical method is required for its quality control.
The development of an effective HPLC method begins with a thorough understanding of the analyte's properties.
Table 1: Physicochemical Properties of 3-Chloro-4-ethylbenzoic Acid
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-ethylbenzoic acid | [3] |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Predicted pKa | 3.98 ± 0.10 | [4] |
| Computed XLogP3 | 2.9 | [3][5] |
| Melting Point | 156-157 °C | [4] |
| UV Absorption (λmax) | Approx. 230 nm (in acidic media) | [6][7] |
Method Development Rationale: A Mechanistic Approach
The choices made during method development are grounded in the chemical properties of 3-Chloro-4-ethylbenzoic acid to ensure a selective, robust, and reproducible separation.
Choice of Separation Mode: Reversed-Phase HPLC
With a LogP value of 2.9, 3-Chloro-4-ethylbenzoic acid is a moderately non-polar (hydrophobic) molecule.[3][5] Reversed-phase liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity, is the ideal separation mode.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Hydrophobic molecules like our analyte will have a stronger interaction with the stationary phase, leading to longer retention, which can be modulated by the composition of the mobile phase.[9]
Stationary Phase Selection: The C18 Column
A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point for method development due to its strong hydrophobicity and versatility.[10] It provides robust retention for a wide range of semi-polar to non-polar analytes. The selection of a high-purity silica-based C18 column minimizes undesirable interactions between acidic analytes and residual silanol groups on the silica surface, leading to improved peak shape and efficiency.
Mobile Phase pH Control: Suppressing Ionization
The analyte is a carboxylic acid with a pKa of approximately 3.98.[4] In liquid chromatography, the ionization state of an analyte dramatically affects its retention and peak shape. For optimal retention and symmetrical peaks on a reversed-phase column, it is crucial to analyze the acidic compound in its neutral, non-ionized form. According to the Henderson-Hasselbalch equation, this is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.
Therefore, an acidic mobile phase with a pH between 2.0 and 2.5 is necessary. This low pH ensures that the carboxylic acid group is fully protonated (in the -COOH form), rendering the molecule more hydrophobic and promoting consistent retention on the C18 stationary phase.[11] Phosphoric acid is an excellent choice for pH adjustment in this range due to its appropriate buffering capacity and UV transparency.
Organic Modifier and Elution Mode
Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and lower UV cutoff compared to methanol. For a purity method, it is essential to elute not only the main compound but also any potential impurities, which may have a wide range of polarities. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of acetonitrile, is employed. This approach ensures that more polar impurities are resolved at the beginning of the run, while the main peak is eluted with good symmetry, and any highly non-polar impurities are eluted from the column before the run concludes.[12]
Detection Wavelength
The benzene ring conjugated with the carboxylic acid group in 3-Chloro-4-ethylbenzoic acid acts as a strong chromophore. Based on the UV spectra of similar benzoic acid derivatives, a detection wavelength of 230 nm is chosen.[6][7] This wavelength provides high sensitivity for the main analyte while also being suitable for detecting a wide range of potential aromatic impurities. The use of a Photodiode Array (PDA) detector is highly recommended to confirm the identity and peak purity of the analyte.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the purity analysis of 3-Chloro-4-ethylbenzoic acid.
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).
-
Chemicals: 3-Chloro-4-ethylbenzoic acid reference standard and test sample, HPLC-grade acetonitrile, HPLC-grade water, and ortho-phosphoric acid (85%).
Reagent Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The resulting pH should be approximately 2.1.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard and Sample Preparation
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 3-Chloro-4-ethylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 3-Chloro-4-ethylbenzoic acid test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Workflow for HPLC Purity Analysis
The overall workflow from sample preparation to data analysis is illustrated below.
Caption: Workflow for the HPLC Purity Analysis of 3-Chloro-4-ethylbenzoic Acid.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
System Suitability and Acceptance Criteria
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by performing a system suitability test as per ICH guidelines.[13]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively.
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability and precision of the pumping system. |
Analysis and Calculation
-
Once system suitability is passed, inject the Working Standard Solution and the Test Sample Solution.
-
Integrate all peaks in the chromatogram for the test sample, disregarding any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).
-
Calculate the purity of the 3-Chloro-4-ethylbenzoic acid sample using the area percent normalization method:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation Considerations
While this application note provides a fully developed method, a formal validation should be conducted in accordance with ICH Q2(R2) guidelines before its implementation in a regulated environment.[1][14] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results, evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-assay).[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The RP-HPLC method described herein provides a reliable, robust, and specific tool for the purity determination of 3-Chloro-4-ethylbenzoic acid. The method's foundation on the analyte's physicochemical properties ensures excellent chromatographic performance, characterized by good peak shape and resolution from potential impurities. This application note serves as a comprehensive guide for analysts, providing not only a step-by-step protocol but also the scientific rationale behind the method's design, making it readily adaptable for routine quality control and drug development applications.
References
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Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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Wikipedia. (2023). 4-Chlorobenzoic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21412279, 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Ethylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]
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Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
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Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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University of Science and Technology Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
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Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
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Ding, M., et al. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns. Retrieved from [Link]
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ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]
-
Andor Technology. (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]
-
eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]
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scaling up the synthesis of 3-Chloro-4-ethylbenzoic acid
Application Note: Scalable Synthesis of 3-Chloro-4-ethylbenzoic Acid
Part 1: Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) . While various routes exist, this guide focuses on the regioselective electrophilic chlorination of 4-ethylbenzoic acid .[1] This route is selected for its superior atom economy, commercial availability of starting materials, and operational simplicity during scale-up from gram to kilogram quantities.[1]
The protocol utilizes Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent in a glacial acetic acid medium.[1] This system offers precise stoichiometric control and simplified workup compared to gaseous chlorine, making it ideal for pilot-plant implementation.
Part 2: Scientific Rationale & Route Selection
Retrosynthetic Analysis
The target molecule, 3-Chloro-4-ethylbenzoic acid, contains a trisubstituted benzene ring with carboxylic acid and ethyl groups in a para relationship, and a chlorine atom meta to the acid.
Directing Group Logic:
-
Ethyl Group (-CH₂CH₃): A moderate activator and ortho/para director.[1]
-
Carboxylic Acid (-COOH): A strong deactivator and meta director.[1]
In 4-ethylbenzoic acid, the positions ortho to the ethyl group (C3 and C5) are also meta to the carboxylic acid (C1).[1] This creates a cooperative directing effect , making the C3 position highly activated and regiochemically favored for electrophilic aromatic substitution (EAS).[1]
Route Comparison
| Route | Methodology | Scale-Up Viability | Verdict |
| A | Chlorination of 4-Ethylbenzoic Acid | High. Single step.[1] High regioselectivity.[1] Cheap starting material.[1] | Selected |
| B | Oxidation of 3-Chloro-4-ethyltoluene | Medium. Requires selective oxidation of methyl vs. ethyl group (difficult).[1] | Rejected |
| C | Sandmeyer (from 3-Amino-4-ethylbenzoic acid) | Low. Multi-step (Nitration -> Reduction -> Diazotization).[1] Hazardous waste.[1] | Rejected |
Part 3: Visualizing the Workflow
The following diagrams illustrate the reaction pathway and the process engineering setup required for safe scale-up.
Figure 1: Reaction Scheme & Mechanism
Caption: Regioselective chlorination of 4-ethylbenzoic acid. The cooperative directing effects of the ethyl and carboxyl groups favor substitution at the 3-position.[1]
Figure 2: Pilot Scale Process Flow
Caption: Process flow diagram emphasizing gas scrubbing and controlled quenching, critical for managing SO2Cl2 scale-up hazards.
Part 4: Detailed Experimental Protocol
Scale: 1.0 kg Input (Pilot Simulation) Target Yield: >85% Purity: >98% (HPLC)
Reagents & Materials
| Reagent | CAS No.[1][2][3] | Mass/Vol | Equiv.[1] | Role |
| 4-Ethylbenzoic Acid | 619-64-7 | 1.00 kg | 1.0 | Substrate |
| Sulfuryl Chloride | 7791-25-5 | 0.99 kg (595 mL) | 1.1 | Chlorinating Agent |
| Acetic Acid (Glacial) | 64-19-7 | 5.0 L | 5.0 vol | Solvent |
| Iron(III) Chloride | 7705-08-0 | 10.0 g | 1 wt% | Lewis Acid Catalyst |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Equip a 10-L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.
-
Critical Safety: Connect the condenser outlet to a caustic scrubber (10% NaOH) to neutralize HCl and SO₂ off-gases.[1]
-
Charge 4-Ethylbenzoic Acid (1.0 kg) and Glacial Acetic Acid (5.0 L) into the reactor.
-
Start stirring (150-200 RPM) and heat the mixture to 40°C to ensure complete dissolution.
-
Add Iron(III) Chloride (10.0 g) . The solution will turn a dark reddish-brown.[1]
Step 2: Controlled Chlorination
-
Charge Sulfuryl Chloride (0.99 kg) into the addition funnel.
-
Addition: Add SO₂Cl₂ dropwise over 2–3 hours .
-
Process Control: Maintain internal temperature between 45°C and 55°C . The reaction is endothermic initially but gas evolution can cause foaming; control addition rate to manage off-gassing.[1]
-
-
Reaction Phase: After addition is complete, ramp temperature to 60°C and hold for 2–4 hours.
-
IPC (In-Process Control): Sample reaction mixture for HPLC.
-
Specification: <2.0% unreacted starting material.[1] If high, add 0.1 eq SO₂Cl₂ and stir for 1 hour.
-
Step 3: Workup & Isolation
-
Cool the reaction mass to 20°C .
-
Prepare a second vessel with 10 kg of Crushed Ice/Water .
-
Slowly transfer the reaction mass into the ice water with vigorous stirring. The product will precipitate as a white to off-white solid.[1]
-
Stir the slurry for 1 hour at 0–5°C to maximize yield.
-
Filtration: Filter the solid using a centrifuge or Büchner funnel.[1]
-
Washing: Wash the wet cake with Water (3 x 2 L) to remove residual acetic acid and catalyst.[1] Check filtrate pH; wash until neutral (pH 6-7).
Step 4: Purification (Recrystallization) [1]
-
Transfer the wet cake to a clean reactor.
-
Add Ethanol/Water (80:20 v/v) (approx. 3-4 L). Heat to reflux (approx. 80°C) until fully dissolved.[1]
-
Cooling Crystallization: Cool slowly to 20°C over 4 hours, then to 0°C for 1 hour.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Part 5: Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% H3PO4) |
| Melting Point | 158°C – 162°C (Predicted*) | Capillary Method |
| 1H NMR | Consistent with structure | 500 MHz, DMSO-d6 |
Key NMR Signals (Predicted):
-
δ 12.8 (s, 1H): Carboxylic acid -COOH.[1]
-
δ 7.9 (d, 1H): Aromatic H (C2, ortho to acid/Cl).[1]
-
δ 7.8 (dd, 1H): Aromatic H (C6, ortho to acid).[1]
-
δ 7.5 (d, 1H): Aromatic H (C5, ortho to ethyl).[1]
-
δ 2.7 (q, 2H): Ethyl -CH₂-.[1]
-
δ 1.2 (t, 3H): Ethyl -CH₃.[1]
*Note: Melting point should be empirically verified as literature values for this specific isomer are scarce compared to the methyl analogue.[1]
Part 6: Safety & Hazard Analysis
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, reacts violently with water to release HCl and H₂SO₄.[1] Must be handled in a fume hood or closed reactor system.[1]
-
Exotherm/Gas Evolution: The reaction generates significant volumes of SO₂ and HCl gas.[1] Scrubber sizing is critical for scale-up.[1]
-
Acetic Acid: Flammable and corrosive.[1] Ensure proper grounding of equipment.
References
-
Regioselectivity in Electrophilic Aromatic Substitution
-
Chlorination Methodology (Analogous Protocols)
-
Sulfuryl Chloride Reactivity
-
Starting Material Data
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Application Notes and Protocols: Understanding the Chlorination of 4-Ethylbenzoic Acid
Introduction
Chlorinated benzoic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The precise introduction of chlorine atoms onto the aromatic ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 4-Ethylbenzoic acid, a readily available starting material, presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its two substituents. This document provides a detailed exploration of the reaction mechanism governing the chlorination of 4-ethylbenzoic acid, alongside practical, field-tested protocols for its execution and analysis. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important transformation.
Theoretical Framework: The Mechanism of Electrophilic Aromatic Substitution
The chlorination of 4-ethylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core principle of EAS involves the attack of an electron-rich aromatic ring on a strong electrophile, leading to the substitution of a hydrogen atom on the ring.[1][3] The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[1]
The Role of the Lewis Acid Catalyst
While molecular chlorine (Cl₂) is an electrophile, it is generally not reactive enough to engage with the deactivated ring of benzoic acid derivatives without a catalyst.[3][4] A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to activate the chlorine molecule.[3][5] The Lewis acid coordinates with one of the chlorine atoms, polarizing the Cl-Cl bond and creating a highly electrophilic chlorine species (Cl⁺), often represented as a complex like Cl-Cl-FeCl₃.[3][6] This "activated" electrophile is then susceptible to attack by the nucleophilic benzene ring.[4]
Directing Effects of Substituents
The regioselectivity of the chlorination—that is, the position at which the chlorine atom is introduced—is dictated by the electronic properties of the substituents already present on the benzene ring.[7] In the case of 4-ethylbenzoic acid, we have two competing groups:
-
The Ethyl Group (-CH₂CH₃): An alkyl group, the ethyl substituent is an activating group and an ortho-, para- director.[8][9] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[7] It directs incoming electrophiles to the positions ortho and para to itself.
-
The Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta- director.[7][9] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive.[7] It directs incoming electrophiles to the meta position.
In 4-ethylbenzoic acid, the para position is already occupied by the ethyl group. The ethyl group, being an ortho-, para- director, will direct the incoming chlorine to the positions ortho to it (positions 3 and 5). The carboxyl group, a meta-director, will also direct the incoming chlorine to the positions meta to it (positions 3 and 5). Therefore, both substituents work in concert to direct the chlorination to the 3-position (and the equivalent 5-position).
Caption: General workflow for the chlorination of 4-ethylbenzoic acid.
Experimental Protocols
The following protocols are provided as a starting point for the laboratory synthesis of 3-chloro-4-ethylbenzoic acid. As with any chemical reaction, optimization of conditions may be necessary to achieve the desired yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethylbenzoic Acid | ≥98% | Sigma-Aldrich | |
| Thionyl Chloride | ≥99% | Acros Organics | Caution: Corrosive and reacts violently with water. |
| Ferric Chloride (anhydrous) | ≥98% | Alfa Aesar | Store in a desiccator. |
| Chlorine Gas | High Purity | Praxair | Use with appropriate gas handling equipment. |
| Dichloromethane (anhydrous) | ≥99.8% | Fisher Scientific | |
| Hydrochloric Acid (concentrated) | ACS Grade | VWR | |
| Sodium Bicarbonate | ACS Grade | EMD Millipore | |
| Sodium Sulfate (anhydrous) | ACS Grade | J.T. Baker |
Protocol 1: Chlorination using Thionyl Chloride and a Lewis Acid Catalyst
This method is a common and effective way to achieve chlorination.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-ethylbenzoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane as the solvent.
-
Catalyst Addition: Carefully add anhydrous ferric chloride (0.1 equivalents) to the suspension.
-
Chlorinating Agent: Slowly add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding the mixture to ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Chlorination with Chlorine Gas
This protocol requires specialized equipment for handling chlorine gas.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and a condenser connected to a scrubber, dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (0.05 equivalents).
-
Chlorine Gas Introduction: Bubble chlorine gas through the solution at a controlled rate.[10]
-
Temperature Control: Maintain the reaction temperature as determined by preliminary optimization studies.
-
Reaction Monitoring: Monitor the reaction by GC-MS or HPLC.
-
Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Product Isolation: Precipitate the product by adding the reaction mixture to cold water.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system.
Caption: Experimental workflow for the chlorination of 4-ethylbenzoic acid.
Safety Precautions
Chlorination reactions should be conducted with strict adherence to safety protocols.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Fume Hood: All manipulations involving chlorine gas, thionyl chloride, and chlorinated solvents must be performed in a well-ventilated chemical fume hood.[13]
-
Handling of Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Chlorine gas is toxic and a strong respiratory irritant.[12] Ensure proper handling and storage procedures are followed.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst or chlorinating agent. | Increase the equivalents of the catalyst and/or chlorinating agent. |
| Low reaction temperature. | Increase the reaction temperature. | |
| Formation of Byproducts | Over-chlorination. | Reduce the reaction time or the amount of chlorinating agent. |
| Side-chain chlorination. | Conduct the reaction in the dark to avoid radical-initiated side-chain reactions. | |
| Difficult Purification | Impurities in starting material. | Ensure the purity of the 4-ethylbenzoic acid before starting the reaction. |
Conclusion
The chlorination of 4-ethylbenzoic acid is a well-understood electrophilic aromatic substitution reaction where the directing effects of the ethyl and carboxyl groups align to favor substitution at the 3-position. The successful execution of this reaction relies on the appropriate use of a Lewis acid catalyst and careful control of reaction conditions. The protocols and insights provided in this document serve as a comprehensive guide for researchers to safely and efficiently synthesize chlorinated 4-ethylbenzoic acid derivatives for applications in drug discovery and materials science.
References
- ChemicalBook. (n.d.). 4-Ethylbenzoic acid | 619-64-7.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- ChemTalk. (n.d.). Directing Effects.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives.
- Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.
- Guidechem. (n.d.). What is the synthesis route of 4-Chlorobenzoic acid?.
- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- Organic Syntheses. (n.d.). Pentachlorobenzoic acid.
- Journal of Basic Sciences. (2024, December 4). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.
- YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- ResearchGate. (2025, August 6). The chlorination of 4-amino-2-hydroxy-benzoic acid.
- Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- PrepChem.com. (n.d.). Synthesis of 3-chlorobenzoic acid.
- ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- YouTube. (2024, June 6). Chlorination safety.
- YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid.
- ACS Publications. (n.d.). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
- MDPI. (n.d.). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- ResearchGate. (2025, August 10). Safety of chlorine production and chlorination processes.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directing Effects | ChemTalk [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 11. icheme.org [icheme.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving the yield of 3-Chloro-4-ethylbenzoic acid synthesis
Technical Support Center: 3-Chloro-4-ethylbenzoic Acid Synthesis
Subject: Optimization of Yield and Purity for 3-Chloro-4-ethylbenzoic Acid (CAS: 3-Chloro-4-ethylbenzoic acid analogues) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary & Route Selection
The synthesis of 3-Chloro-4-ethylbenzoic acid presents a classic challenge in electrophilic aromatic substitution: balancing regioselectivity (directing the chlorine to the 3-position) against chemoselectivity (preventing radical chlorination of the ethyl group).[1][2]
We recommend two distinct workflows based on your laboratory's constraints:
-
Workflow A (Direct Chlorination): Highest throughput and atom economy.[1] Best for scale-up, provided radical scavengers are used.[2]
-
Workflow B (Nitration-Sandmeyer): Highest purity.[1] Recommended if the 2-chloro isomer is persistent or if benzylic chlorination is uncontrollable in your setup.[1][2]
Synthesis Decision Matrix
Caption: Decision tree for selecting the optimal synthetic pathway based on purity vs. yield requirements.
Workflow A: Direct Chlorination (The "Yield" Route)[1]
This method utilizes the directing effects of the substituents.[1][2] The carboxyl group (-COOH) is meta-directing, and the ethyl group (-Et) is ortho/para-directing.[1][2] Position 3 is meta to the carboxyl and ortho to the ethyl group, making it the electronically favored site for electrophilic attack.[1][2]
Common Failure Point: Radical chlorination of the ethyl chain (benzylic position) due to light exposure or excessive temperature.[1]
Optimized Protocol
-
Dissolution: Dissolve 4-ethylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE) or glacial acetic acid.
-
Catalyst Addition: Add anhydrous
(0.05 eq) and a catalytic trace of Iodine ( ).[1] -
Chlorination: Sparge
gas (1.05 eq) slowly or add N-Chlorosuccinimide (NCS) (1.1 eq) in portions.-
CRITICAL: Perform in total darkness (wrap flask in foil) to prevent free-radical chlorination of the ethyl group [1].[1]
-
Temperature: Maintain 15–20°C. Do not exceed 30°C.
-
-
Quench: Pour mixture into ice water containing sodium bisulfite (to quench excess oxidants).
-
Purification: Recrystallize from Ethanol/Water (80:20).
Troubleshooting Guide: Direct Chlorination
| Symptom | Probable Cause | Corrective Action |
| Impurity at ~5% (NMR: Quartet at 5.1 ppm) | Benzylic Chlorination: Radical attack on the ethyl group ( | 1. Wrap reactor in aluminum foil.2. Add a radical scavenger (e.g., BHT) if using NCS.3. Lower reaction temperature to <10°C. |
| Low Conversion (<70%) | Wet Reagents: Water deactivates the Lewis Acid catalyst.[1][2] | Ensure |
| Formation of Dichlorinated Product | Over-chlorination: Excess | Stop reaction at 95% conversion (monitor via HPLC). Do not aim for 100% conversion; unreacted starting material is easier to remove than dichlorinated byproducts.[2] |
| Pink/Red Color in Product | Iron Residues: Incomplete removal of catalyst.[1][2] | Wash the organic layer with 1M HCl followed by EDTA solution during workup to chelate iron.[1][2] |
Workflow B: The Nitration-Sandmeyer Sequence (The "Purity" Route)[1]
If direct chlorination yields inseparable isomers, this 3-step sequence is the industry standard for high-purity pharmaceutical intermediates.[1][2]
Step-by-Step Protocol
Step 1: Regioselective Nitration
-
Reagents: Fuming
in concentrated . -
Conditions: 0°C to 5°C.[1]
-
Mechanism: The directing effects of -COOH and -Et synergistically direct the nitro group to position 3.[1][2]
-
Yield Target: >90% 3-nitro-4-ethylbenzoic acid.
Step 2: Reduction
-
Reagents:
(1 atm) with Pd/C (5%) in Methanol OR Iron powder/NH4Cl in Ethanol/Water (Bechamp reduction). -
Note: Iron reduction is cheaper and avoids defluorination if fluorine substituents were present (not applicable here, but good practice).[1][2]
Step 3: Sandmeyer Reaction (The Critical Step) [1]
-
Diazotization: Suspend 3-amino-4-ethylbenzoic acid in dilute HCl. Cool to 0–5°C . Add
(1.1 eq) dropwise.[1] -
Substitution: Transfer the cold diazonium salt solution into a solution of freshly prepared
(1.2 eq) in conc. HCl. -
Workup: The product precipitates upon cooling/dilution.[1][2][5]
Troubleshooting Guide: Sandmeyer Reaction
| Symptom | Probable Cause | Corrective Action |
| Violent gas evolution / Foaming | Thermal Decomposition: Diazonium salt became too warm (>10°C) before reacting with CuCl.[1] | Maintain internal temperature <5°C during diazotization.[1] Add |
| Low Yield (Phenol formation) | Hydrolysis: Diazonium reacted with water instead of chloride.[1] | Increase concentration of HCl in the CuCl solution.[1][2] The chloride ion must outcompete water as the nucleophile [2].[1][2] |
| Tarry/Black Product | Azo Coupling: Diazonium salt coupled with unreacted amine.[1] | Ensure excess acid is present during diazotization.[1][2] Add nitrite slowly to ensure no free amine remains before warming.[1] |
FAQ: Specific User Scenarios
Q: I am seeing a persistent impurity at retention time 1.1 RRT (Relative Retention Time). What is it? A: In the direct chlorination route, this is likely 2-chloro-4-ethylbenzoic acid .[1][2] While the 3-position is favored, the 2-position is somewhat activated by the ethyl group (ortho) despite being ortho to the bulky carboxyl.[1][2]
-
Fix: Recrystallize using Toluene rather than Ethanol.[1][2] The 2-chloro isomer is generally more soluble in non-polar solvents, allowing the 3-chloro product to precipitate pure.[1][2]
Q: Can I use bleach (NaOCl) and HCl instead of Chlorine gas?
A: Yes, generating
Q: Why is the melting point of my Sandmeyer product lower than reported (Reported: ~158-160°C)? A: This usually indicates incomplete removal of the copper salts or the presence of the phenol byproduct (3-hydroxy-4-ethylbenzoic acid).[1][2]
-
Fix: Perform an acid-base extraction.[1][4] Dissolve product in 1M NaOH (product dissolves, copper salts precipitate
Filter). Then acidify filtrate with HCl. If phenol is suspected, wash the solid with cold chloroform (phenol is more soluble).[1][2]
References
-
Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Chapter 11: Aromatic Substitution, Electrophilic). [1]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Section 6.7: Substitution of the Diazonium Group).
-
European Patent Office. (1987).[1] Method for the production of 4-(2'-chloroethyl)benzoic acid (EP0272501B1).[1] (Cited for context on chlorination conditions and side reactions of ethyl-benzoic derivatives).
-
PubChem. (n.d.).[1][7][8] 3-Chloro-4-ethylbenzoic acid Compound Summary. National Library of Medicine.[1][2] [1]
Sources
- 1. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. 3-Chloro-4-ethylphenol | C8H9ClO | CID 18419379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethyltoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Isolation of 3-Chloro-4-ethylbenzoic Acid
Ticket ID: #ISO-3C4EBA-001 Subject: Work-up and Purification Protocol for 3-Chloro-4-ethylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Molecule Profile
Welcome to the Purification Support Hub. You are isolating 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1).[1][2][3] This guide treats the isolation not merely as a "recipe" but as a chemically logical separation based on the molecule's specific physicochemical properties.
Compound Profile
| Property | Value / Characteristic | Implication for Work-up |
| Structure | Benzoic acid core, 3-Cl (EWG), 4-Et (EDG) | Acidic: |
| Solubility | Lipophilic (Ethyl group) | Soluble in EtOAc, DCM, Et₂O.[1][2] Low water solubility at neutral pH.[1][2] |
| State | Solid (Likely MP > 100°C) | Prone to "oiling out" if solvent traces remain or if impure.[2][5] |
| Key Impurities | Neutral organics, Inorganic salts | Removable via the "Acid-Base Swing" method.[1][2] |
Core Directive: The "Acid-Base Swing" Protocol[1][2]
The most robust method for isolating this compound is the Acid-Base Swing .[1] This utilizes the reversible deprotonation of the carboxylic acid to switch its solubility between organic and aqueous phases, effectively "washing" away non-acidic impurities.[1][2]
Phase A: The Extraction (Isolation)[5]
Reagents Required:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]
-
Base: 1M NaOH (preferred) or saturated NaHCO₃.[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).
-
Why: The ethyl group increases lipophilicity; EtOAc is safer than DCM and provides excellent phase separation.[2]
-
-
The "Swing" (Basification): Extract the organic layer with 1M NaOH (
volumes).[2] -
The Wash: Separate the layers.[2][8][9] Keep the Aqueous Layer .[2]
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped organic impurities.[2]
-
-
The Precipitation (Acidification): Cool the aqueous layer on ice.[2][10] Slowly add 6M HCl with stirring until pH
. -
Filtration: Vacuum filter the solid.[2][10][11] Wash with cold water to remove inorganic salts (NaCl).[2]
Visualizing the Workflow
Figure 1: The Acid-Base Swing logic flow.[1][2][11] The product is selectively pulled into water as a salt, then crashed out as a pure acid.[1][2]
Troubleshooting Center (FAQs)
Q1: I acidified the aqueous layer, but no solid formed. It looks milky or formed an oil. [1][2]
-
Diagnosis: This is "Oiling Out."[1][2] It occurs when the product's melting point is depressed by impurities or residual solvent, or if the concentration is too high.[1][2]
-
The Fix:
Q2: The product is colored (pink/brown) instead of white.
-
Diagnosis: Trace oxidation byproducts (phenols or quinones), common with halogenated aromatics.[1][2]
-
The Fix:
Q3: I have a persistent emulsion during the NaOH extraction.
-
Diagnosis: The density difference between the phases is insufficient, or microscopic solids are stabilizing the interface.[1][2]
-
The Fix:
Troubleshooting Logic Tree
Figure 2: Decision matrix for common isolation failures.
Advanced Purification: Recrystallization
If the acid-base workup yields a solid with <98% purity (determined by HPLC or NMR), perform recrystallization.[1][2]
References
-
Compound Data: National Center for Biotechnology Information.[1][2][4] (2025).[2][3][6][10][12] PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]
-
General Methodology: Vogel, A. I., & Furniss, B. S. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for acid-base extraction protocols).
-
Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2009).[1][2] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2] (Reference for recrystallization solvent selection for benzoic acid derivatives).
Sources
- 1. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. data.epo.org [data.epo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 3-Chloro-4-ethylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and characterize byproducts, ultimately leading to a more efficient and robust synthetic process.
I. Understanding the Synthesis and Potential Byproducts
The synthesis of 3-Chloro-4-ethylbenzoic acid typically proceeds via the electrophilic chlorination of 4-ethylbenzoic acid. This seemingly straightforward reaction can present challenges related to regioselectivity and over-reaction, leading to the formation of several byproducts. Understanding the underlying reaction mechanism is crucial for effective troubleshooting.
The ethyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In the case of 4-ethylbenzoic acid, the activating effect of the ethyl group dominates, directing the incoming electrophile (chlorine) primarily to the position ortho to the ethyl group, which is the desired 3-position.[1][2]
However, the formation of other isomers and over-chlorinated products is a common issue.
Diagram: Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic route to 3-Chloro-4-ethylbenzoic acid and common byproduct classes.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of 3-Chloro-4-ethylbenzoic acid?
A1: The most prevalent byproducts are typically regioisomers and over-chlorinated species. Given the directing effects of the ethyl and carboxylic acid groups, you can anticipate the formation of:
-
2-Chloro-4-ethylbenzoic acid: A regioisomer formed due to some ortho-directing influence of the carboxylic acid group, although this is generally minor.
-
3,5-Dichloro-4-ethylbenzoic acid: An over-chlorinated byproduct resulting from a second chlorination event on the desired product.
-
Unreacted 4-ethylbenzoic acid: Incomplete reaction can lead to the presence of the starting material in your final product mixture.
Q2: Why am I seeing multiple spots on my Thin Layer Chromatography (TLC) plate?
A2: Multiple spots on a TLC plate are indicative of a mixture of compounds. In this synthesis, these spots likely correspond to the starting material (4-ethylbenzoic acid), the desired product (3-Chloro-4-ethylbenzoic acid), and various byproducts such as regioisomers and dichlorinated species. The polarity differences between these compounds will cause them to travel at different rates on the TLC plate.
Q3: My final product has a low melting point and a broad melting range. What could be the cause?
A3: A low and broad melting point is a classic sign of an impure sample. The presence of byproducts disrupts the crystal lattice of the desired compound, leading to a depression and broadening of the melting point range. Purification techniques such as recrystallization or column chromatography are necessary to remove these impurities.
Q4: How can I minimize the formation of over-chlorinated byproducts?
A4: To reduce over-chlorination, you should carefully control the stoichiometry of the chlorinating agent. Using a slight excess of 4-ethylbenzoic acid relative to the chlorinating agent can help ensure that the chlorine is consumed before it can react a second time with the product. Additionally, maintaining a lower reaction temperature can decrease the rate of the second chlorination reaction.[3]
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 3-Chloro-4-ethylbenzoic acid.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing. - Optimize reaction temperature. | Allows the reaction to proceed to completion. |
| Suboptimal reaction conditions. | - Verify the quality and activity of the catalyst. - Use a fresh batch of chlorinating agent. | A deactivated catalyst or degraded reagent will hinder the reaction rate. | |
| Presence of Multiple Isomers | Lack of regioselectivity. | - Explore different chlorinating agents (e.g., NCS, SO₂Cl₂). - Investigate the use of a different catalyst system. | Different reagents and catalysts can offer higher selectivity for the desired isomer. |
| Isomerization during reaction. | - Maintain a controlled and lower reaction temperature. | Higher temperatures can sometimes lead to side reactions and isomerization. | |
| Significant Amount of Dichlorinated Byproduct | Excess chlorinating agent. | - Carefully control the stoichiometry; use a slight excess of the starting material. | Limits the availability of the chlorinating agent for a second reaction.[3] |
| High reaction temperature. | - Perform the reaction at a lower temperature. | Reduces the kinetic energy available for the less favorable second chlorination. | |
| Difficulty in Purifying the Final Product | Similar polarities of product and byproducts. | - Optimize the recrystallization solvent system. - Employ column chromatography with a carefully selected eluent system. | Enhances the separation based on small differences in polarity. |
| Co-crystallization of isomers. | - Consider derivatization to esters, which may have different crystallization properties, followed by hydrolysis. | Alters the molecular structure and can improve separation efficiency. |
IV. Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential for process optimization and quality control. The following are detailed protocols for the analysis of your product mixture.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[4][5]
1. Sample Preparation (Derivatization to Methyl Esters):
- To approximately 10 mg of your crude product in a vial, add 1 mL of methanol.
- Add 2-3 drops of concentrated sulfuric acid.
- Cap the vial and heat at 60-70 °C for 1 hour.
- Allow the solution to cool to room temperature.
- Add 2 mL of water and 1 mL of dichloromethane.
- Shake vigorously and allow the layers to separate.
- Carefully transfer the bottom organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumental Parameters (Example):
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MSD Transfer Line: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 40-400 amu.
3. Data Interpretation:
- The different components of your mixture will separate based on their boiling points and interactions with the column, resulting in distinct peaks in the chromatogram.
- The mass spectrum of each peak can be compared to library data (e.g., NIST) to identify the structure of the compound. Look for the molecular ion peak and characteristic fragmentation patterns of the expected byproducts.
B. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an excellent method for the separation and quantification of non-volatile compounds like carboxylic acids.[6][7][8]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude product.
- Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumental Parameters (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 240 nm.
- Injection Volume: 10 µL.
3. Data Interpretation:
- The retention time of each peak can be compared to that of authentic standards of the starting material, product, and suspected byproducts for identification.
- The peak area can be used for quantitative analysis to determine the percentage of each component in the mixture.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in your sample.[9][10][11]
1. Sample Preparation:
- Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.
2. Data Acquisition:
- Acquire a ¹H NMR spectrum.
- If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
3. Data Interpretation:
- ¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns of the aromatic protons. The substitution pattern on the benzene ring will give rise to characteristic signals. For example, the desired 3-Chloro-4-ethylbenzoic acid will have a distinct set of aromatic proton signals compared to its regioisomers. The ethyl group protons (a quartet and a triplet) should also be visible.
- ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. This can help distinguish between different isomers.
Diagram: Analytical Workflow for Byproduct Identification
Caption: A typical workflow for the purification and analysis of synthesized compounds.
V. References
-
PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. [Link]
-
Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. [Link]
-
Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water. Taylor & Francis Online. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. National Center for Biotechnology Information. [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. smbstcollege.com [smbstcollege.com]
dealing with tar formation in Friedel-Crafts reactions
Current Status: Operational | Topic: Tar Mitigation & Process Control Ticket Type: Technical Troubleshooting | Audience: Process Chemists & Researchers
Welcome to the Technical Support Portal
You are likely here because your reaction flask, which started as a clear solution, has transformed into an intractable black solid or a viscous "tar." This is the most common failure mode in Friedel-Crafts (F-C) chemistry.
This guide moves beyond basic textbook definitions to address the hydrodynamic and thermodynamic realities of running F-C reactions in a research or pilot-plant setting.
Module 1: Diagnostic Triage – Why did my reaction tar?
The "Black Gunk" Phenotype In F-C chemistry, "tar" is rarely a single compound. It is a complex mixture resulting from cationic polymerization and oxidative degradation .
The Mechanism of Failure The Lewis Acid (LA) catalyst is a "double-edged sword." It activates your electrophile, but it also activates the product and the solvent.
-
Polyalkylation: Alkyl groups are electron-donating.[1] The product is more reactive than the starting material, leading to uncontrolled chain additions (A
A-R A-R-R...). -
Scholl Reaction (Oxidative Coupling): Strong Lewis acids (like AlCl
) can act as oxidants, fusing two aromatic rings directly, releasing H , and forming graphite-like precursors. -
Olefin Polymerization: If your alkylating agent is an alkene (or generated in situ), the carbocation can polymerize with itself before attacking the ring.
Visualizing the Failure Cascade The following diagram illustrates the bifurcation between a successful reaction and the "Tar Pathway."
Figure 1: The Kinetic Bifurcation. In alkylation, the product is more reactive than the substrate, driving the system toward the red "Failure" cluster unless kinetically controlled.
Module 2: Catalyst & Solvent Engineering
If you are using AlCl
Table 1: Lewis Acid Activity Series
| Catalyst | Strength | Classification | Best Use Case | Risk of Tar |
| AlCl | Extreme | Hard | Unactivated arenes (Benzene, Chlorobenzene). | Critical |
| FeCl | High | Hard/Borderline | General purpose; slightly more tolerant of moisture. | High |
| TiCl | Moderate | Hard | Sensitive substrates; requires strict anhydrous conditions. | Moderate |
| ZnCl | Mild | Borderline | Activated rings (Phenols, Anisoles). | Low |
| Sc(OTf) | Mild | Soft | Drug Discovery Standard. Water-tolerant, recyclable, works on indoles. | Minimal |
Solvent Selection Strategy
-
Dichloromethane (DCM): The standard. Good solubility, but offers no modulation of the catalyst.
-
Nitrobenzene: The "Brake Pedal." Nitrobenzene forms a weak complex with AlCl
, reducing its free energy. This slows the reaction but significantly suppresses polymerization.-
Trade-off: High boiling point makes removal difficult (requires steam distillation or extensive washing).
-
-
Ionic Liquids (e.g., [BMIM][Cl]-AlCl
): Modern green alternative. Acts as both solvent and catalyst. Often allows for easy separation of the organic layer from the "tar" layer.
Module 3: Process Control Protocols
Ticket #402: "The reaction exotherms and turns black instantly."
Solution: The Inverse Addition Protocol Standard addition (adding catalyst to the mixture) creates localized "hot spots" of super-high catalyst concentration.
Protocol:
-
Dissolve the Lewis Acid in the solvent (or use Nitrobenzene) in the reactor. Cool to -10°C to 0°C.
-
Dissolve the substrate and electrophile in a separate vessel.
-
Add the substrate mixture slowly to the catalyst solution.
-
Why? This ensures the catalyst is always in excess relative to the local concentration of substrate, preventing the "runaway" polyalkylation that happens when substrate is in excess.
-
Ticket #403: "I am doing Acylation, but I still get tar."
Solution: Stoichiometry Check In Acylation , the product (a ketone) acts as a Lewis Base and complexes with the catalyst.[2]
-
Requirement: You need >1.0 equivalents of Lewis Acid (typically 1.1 to 1.2 eq).
-
The Trap: If you use <1.0 eq, the product sequesters the catalyst. The reaction stalls. If you then heat it to "force" it, the uncomplexed acyl chloride decomposes or polymerizes.
Module 4: Emergency Rescue & Workup
Ticket #911: "My flask is a solid brick. How do I save the product?"
Do not attempt to scrape the solid. The aluminum-organic complex is likely still active and will release HCl gas upon exposure to moisture.
The "Sandwich" Quench Protocol Goal: Hydrolyze the complex without generating a heat spike that chars the remaining product.
-
Dilution: Add an inert solvent (DCM or Hexane) equal to 2x the reaction volume. If the tar is solid, this helps heat dissipation.
-
The Ice Strike: Pour the reaction mixture onto a slurry of crushed ice and dilute HCl (1M). Do not add water to the reaction.
-
Chemistry:
.
-
-
Dissolution of Aluminum Salts: If a white emulsion forms (aluminum hydroxide), it will trap your product. Acidify further with 6M HCl until the aqueous layer is clear (solubilizes Al as
). -
Filtration: If "black sand" (graphitic carbon) remains, filter through a pad of Celite. This carbon is dead; do not try to extract from it.
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic flow. Note that converting an alkylation problem into an acylation-reduction sequence is often the most robust solution.
References
-
Olah, G. A. (1964).[3] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The seminal text on the mechanism and catalyst activity series).
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27. Link
-
Rueping, M., & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Detailed discussion on acylation vs. alkylation kinetics). Link
-
Merck & Co. (2024). "Friedel-Crafts Acylation of Anisole." Organic Syntheses, Coll.[2][3] Vol. 1, p. 109. Link
Sources
Validation & Comparative
Structural Validation & Isomeric Differentiation of 3-Chloro-4-ethylbenzoic Acid: A Comparative Analytical Guide
Executive Summary: The Validation Challenge
In the synthesis of 3-Chloro-4-ethylbenzoic acid (CAS 28143-95-5) , a critical intermediate for fluoroquinolone antibiotics and agrochemicals, the primary challenge is not yield but regioisomeric purity .
Common synthesis routes—such as the chlorination of 4-ethylbenzoic acid or the oxidation of 3-chloro-4-ethyltoluene—often yield thermodynamic mixtures. The 3-chloro isomer (target) must be rigorously distinguished from the 2-chloro isomer (ortho-impurity) and unreacted 4-ethylbenzoic acid. Standard melting point analysis is insufficient due to eutectic depression from isomers.
This guide compares three analytical workflows, establishing High-Field 1H-NMR as the structural "Gold Standard" while defining HPLC-UV as the superior method for quantitative purity profiling.
Comparative Analysis of Validation Methodologies
The following table objectively compares the three primary validation techniques required for a complete Certificate of Analysis (CoA).
| Feature | Method A: 1H-NMR Spectroscopy | Method B: HPLC-UV/MS | Method C: X-Ray Crystallography |
| Primary Utility | Structural Proof (Isomer ID) | Quantitative Purity (%) | Absolute Configuration |
| Differentiation | Excellent (Coupling Constants) | Good (Retention Time) | Ultimate Reference |
| Throughput | Medium (10-15 mins/sample) | High (Automated sequences) | Very Low (Days/Weeks) |
| Limit of Detection | ~1% (Impurities often hidden) | <0.05% (Trace analysis) | N/A |
| Cost/Sample | High (Solvent/Instrument time) | Low (Routine) | Very High |
| Verdict | Mandatory for Batch Release | Mandatory for Process Control | Academic/Reference Only |
Protocol A: Structural Confirmation via 1H-NMR (The Gold Standard)
Objective: To confirm the 1,3,4-trisubstituted benzene pattern, distinguishing the target from the 2-chloro isomer.
Mechanistic Logic (The "Fingerprint")
The 3-chloro-4-ethylbenzoic acid molecule possesses a specific substitution pattern that creates a unique spin-spin coupling system.
-
Target Structure: 1-COOH, 3-Cl, 4-Ethyl.[1]
-
Proton Environment:
-
H2: Isolated between COOH and Cl. Shows meta coupling.
-
H5: Ortho to Ethyl, shielded. Shows ortho coupling.
-
H6: Ortho to COOH. Shows ortho and meta coupling.
-
Experimental Protocol
-
Sample Prep: Dissolve ~10 mg of dry solid in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent acid dimerization broadening).
-
Acquisition: 400 MHz or higher. 16 scans minimum.
-
Processing: Calibrate DMSO residual peak to 2.50 ppm.
Data Interpretation & Criteria
| Proton | Approx. Shift (δ) | Multiplicity | Coupling Constant ( | Structural Proof |
| H2 (Ar-H) | ~7.90 - 8.00 ppm | d (doublet) | Confirms H isolated by Cl/COOH (Meta coupling only). | |
| H6 (Ar-H) | ~7.80 - 7.85 ppm | dd (doublet of doublets) | Confirms position adjacent to H5 and meta to H2. | |
| H5 (Ar-H) | ~7.45 - 7.55 ppm | d (doublet) | Confirms position ortho to H6, blocked by Ethyl. | |
| Ethyl-CH2 | ~2.75 ppm | q (quartet) | Confirms ethyl group presence. | |
| Ethyl-CH3 | ~1.20 ppm | t (triplet) | Confirms ethyl group terminus. |
Critical Failure Mode: If H2 appears as a doublet with a large coupling (
Protocol B: Quantitative Purity via HPLC-UV
Objective: To quantify the target against unreacted 4-ethylbenzoic acid (starting material) and polychlorinated byproducts.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 230 nm (Benzoic acid absorption maximum).
Expected Elution Order (Hydrophobicity Logic)
-
Benzoic Acid impurities: Elute first (most polar).
-
4-Ethylbenzoic acid: Elutes early (lacks hydrophobic Cl).
-
3-Chloro-4-ethylbenzoic acid (Target): Intermediate retention.
-
Dichlorinated byproducts: Elute last (most hydrophobic).
Visualizing the Validation Workflow
The following decision tree illustrates the logical flow for accepting or rejecting a synthesized batch based on the data described above.
Caption: Figure 1. Logical decision tree for the validation of 3-chloro-4-ethylbenzoic acid, prioritizing purity (HPLC) followed by structural confirmation (NMR).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21412279, 4-Chloro-3-ethylbenzoic acid (Isomer Reference). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
-
Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[3] Journal of Chemical Research. (Provides protocols for chlorobenzoic acid validation). Retrieved from [Link]
Sources
comparing the reactivity of 3-Chloro-4-ethylbenzoic acid and its isomers
Executive Summary
3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) represents a critical scaffold in medicinal chemistry, particularly for lipophilic fragment-based drug design. This guide analyzes its reactivity profile against its primary regioisomers: 4-Chloro-3-ethylbenzoic acid and 2-Chloro-4-ethylbenzoic acid .
Our analysis reveals that 3-Chloro-4-ethylbenzoic acid occupies a unique "reactivity sweet spot." It balances enhanced lipophilicity (due to the ethyl group) with moderate electron-withdrawal (due to the meta-chlorine), resulting in a calculated
Structural Analysis & Electronic Theory
The reactivity differences between these isomers are governed by two principal factors: Hammett Electronic Effects and Steric Ortho-Effects .
Electronic Environment (Hammett Equation)
To objectively compare the non-ortho isomers, we utilize the Hammett Equation (
-
Reference: Benzoic Acid (
)[1] -
Substituent Constants (
):-
Chlorine (Electron Withdrawing):
, -
Ethyl (Electron Donating):
,
-
Theoretical Calculation:
-
Target (3-Chloro-4-ethyl):
-
Isomer A (4-Chloro-3-ethyl):
The Ortho-Effect (2-Chloro Isomers)
Isomers with the chlorine atom at the 2-position (ortho), such as 2-Chloro-4-ethylbenzoic acid , exhibit the "Ortho Effect." The bulky chlorine atom forces the carboxyl group out of planarity with the benzene ring, inhibiting resonance stabilization of the acid but greatly stabilizing the carboxylate anion through inductive withdrawal and steric inhibition of resonance. This results in a drastic increase in acidity (
Comparative Data Profile
The following table synthesizes calculated and experimental data to provide a direct comparison.
| Property | 3-Chloro-4-ethylbenzoic acid (Target) | 4-Chloro-3-ethylbenzoic acid | 2-Chloro-4-ethylbenzoic acid |
| Structure | Meta-Cl, Para-Et | Para-Cl, Meta-Et | Ortho-Cl, Para-Et |
| Predicted | 3.98 (Moderate) | 4.04 (Weakest) | 2.85 (Strongest) |
| Electronic Nature | Net Electron Withdrawing ( | Weak Electron Withdrawing ( | Strong Inductive Withdrawal |
| Lipophilicity (LogP) | ~3.0 | ~3.0 | ~2.9 (Lower due to polarity) |
| Metabolic Stability | High (Cl protects meta-position) | Moderate (Para-Cl blocks metabolism) | High (Ortho-block) |
| EAS Activation | Deactivated (Meta-directing) | Deactivated | Highly Deactivated |
Synthetic Reactivity & Directing Effects[3]
Electrophilic Aromatic Substitution (EAS)
Understanding the synthesis of the target molecule requires analyzing the directing effects of the precursors.
-
Directing Groups:
-
-COOH: Strong Deactivator, Meta-director (Positions 3, 5).
-
-Ethyl: Weak Activator, Ortho/Para-director (Positions 3, 5 relative to itself).
-
Mechanism: In 4-ethylbenzoic acid, the -COOH group directs incoming electrophiles to position 3. The -Ethyl group also directs to position 3 (ortho to itself). These cooperative directing effects make the synthesis of 3-Chloro-4-ethylbenzoic acid highly regioselective compared to other isomers.
Visualization of Directing Effects
The following diagram illustrates the cooperative electronic pressure that favors the formation of the target molecule.[2]
Figure 1: Cooperative directing effects in 4-ethylbenzoic acid. Both substituents activate Position 3, ensuring high regioselectivity for chlorination.
Experimental Protocol: Amide Coupling Validation
In drug discovery, this acid is frequently coupled to amines. Due to the steric bulk of the ortho-ethyl group (in 3-chloro-2-ethyl isomers) or the electronic deactivation (in 3-chloro-4-ethyl), standard EDC/NHS coupling may be sluggish.
Recommended Method: Acid Chloride Activation via Thionyl Chloride (
Protocol Workflow
Objective: Synthesis of a benzamide derivative from 3-Chloro-4-ethylbenzoic acid.
-
Activation:
-
Dissolve 1.0 eq of 3-Chloro-4-ethylbenzoic acid in anhydrous Toluene or DCM.
-
Add 1.5 eq Thionyl Chloride (
) . -
Add catalytic DMF (1-2 drops).
-
Reflux (Toluene) or stir at RT (DCM) for 2-4 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH).
-
-
Evaporation:
-
Remove solvent and excess
under reduced pressure. Do not distill at high heat to avoid degradation.
-
-
Coupling:
-
Re-dissolve the crude acid chloride in dry DCM.
-
Add 1.1 eq of the Target Amine and 2.0 eq of Triethylamine (TEA) or DIPEA at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench with saturated
.[2] -
Extract with DCM, wash with 1N HCl (to remove unreacted amine), then Brine.
-
Dry over
and concentrate.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the conversion of 3-Chloro-4-ethylbenzoic acid to an amide derivative via acid chloride activation.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
PubChem. (n.d.).[4][5][6][7] 3-Chloro-4-ethylbenzoic acid (CID 12465044).[4] National Library of Medicine. Retrieved February 7, 2026. Link
-
Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of some substituted benzoic acids. Journal of the Chemical Society, 161-166. (Source for ortho-effect comparative data). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Source for EAS directing effect mechanisms).
Sources
- 1. quora.com [quora.com]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 14687916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-2-ethylbenzoic acid | 67648-15-1 | Benchchem [benchchem.com]
comparing the efficacy of different synthetic routes to 3-Chloro-4-ethylbenzoic acid
This guide provides a comprehensive comparison of two primary synthetic routes to 3-Chloro-4-ethylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The efficacy of each route is evaluated based on chemical principles, potential yields, and the practical considerations of a research and development laboratory setting. Experimental data, where available from analogous transformations, is provided to support the discussion.
Introduction
3-Chloro-4-ethylbenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in readily available literature, can be approached through several logical retrosynthetic pathways. This guide will focus on two of the most plausible and instructive routes: the direct electrophilic chlorination of 4-ethylbenzoic acid and the side-chain oxidation of a pre-functionalized precursor, 3-chloro-4-ethyltoluene.
Route 1: Direct Electrophilic Chlorination of 4-Ethylbenzoic Acid
This approach is the most direct on paper, involving the introduction of a chlorine atom onto the aromatic ring of the readily available starting material, 4-ethylbenzoic acid.
Mechanistic Considerations
The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring: the ethyl group and the carboxylic acid group. The ethyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[1][2][3] In such a scenario, the activating group typically exerts the dominant influence on the position of the incoming electrophile. Therefore, chlorination is expected to occur primarily at the positions ortho to the ethyl group, namely C3 and C5. This will likely result in a mixture of 3-chloro-4-ethylbenzoic acid and 5-chloro-4-ethylbenzoic acid, necessitating a purification step to isolate the desired isomer.
Caption: Workflow for the direct chlorination of 4-ethylbenzoic acid.
Experimental Protocol (Illustrative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, suspend 4-ethylbenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 equivalents).
-
Chlorination: While stirring the suspension, bubble chlorine gas (Cl₂) through the mixture at a controlled rate. Alternatively, a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can be used. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of chloro-isomers, will require purification, likely through fractional crystallization or column chromatography, to isolate the desired 3-Chloro-4-ethylbenzoic acid.
Route 2: Side-Chain Oxidation of 3-Chloro-4-ethyltoluene
This two-step route involves the initial preparation of 3-chloro-4-ethyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 3-Chloro-4-ethyltoluene
This intermediate can be synthesized via the Friedel-Crafts ethylation of 3-chlorotoluene. The chloro group is a deactivating but ortho-, para- director. Ethylation at the position para to the chloro group is sterically favored and electronically activated by the methyl group, leading to the desired 3-chloro-4-ethyltoluene as a major product.
Step 2: Oxidation to 3-Chloro-4-ethylbenzoic Acid
The benzylic methyl group of 3-chloro-4-ethyltoluene can be oxidized to a carboxylic acid using a strong oxidizing agent.[4][5][6][7][8] Common reagents for this transformation include potassium permanganate (KMnO₄) in a basic solution or chromic acid (H₂CrO₄).[9][10][11] The ethyl group is more resistant to oxidation under these conditions, allowing for selective conversion of the methyl group.
Caption: Two-step synthesis of 3-Chloro-4-ethylbenzoic acid via side-chain oxidation.
Experimental Protocol (Illustrative)
Step 1: Friedel-Crafts Ethylation of 3-Chlorotoluene
-
Reaction Setup: To a cooled (0 °C) and stirred mixture of 3-chlorotoluene (1 equivalent) and a Lewis acid catalyst like aluminum chloride (1.1 equivalents) in an inert solvent (e.g., carbon disulfide or nitrobenzene), slowly add an ethylating agent such as ethyl bromide or ethyl chloride (1 equivalent).
-
Reaction: Allow the reaction to proceed at low temperature, then gradually warm to room temperature and stir until completion (monitored by GC).
-
Workup: Pour the reaction mixture onto ice and acidify with hydrochloric acid. Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by fractional distillation to obtain 3-chloro-4-ethyltoluene.
Step 2: Oxidation of 3-Chloro-4-ethyltoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-ethyltoluene (1 equivalent) to an aqueous solution of potassium permanganate (KMnO₄, ~3 equivalents) and a base such as sodium carbonate.
-
Oxidation: Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.
-
Workup: After completion, cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.
-
Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 3-Chloro-4-ethylbenzoic acid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol-water.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Chlorination | Route 2: Side-Chain Oxidation |
| Number of Steps | 1 | 2 |
| Starting Materials | 4-Ethylbenzoic acid, Chlorine/Chlorinating Agent | 3-Chlorotoluene, Ethylating Agent, Oxidizing Agent |
| Key Challenges | Regioselectivity (isomer separation) | Handling of strong oxidizing agents, multi-step process |
| Potential Yield | Moderate to good (dependent on isomer ratio and separation efficiency) | Good to excellent (oxidation step is typically high-yielding) |
| Purification | Potentially difficult (fractional crystallization or chromatography) | Generally straightforward (precipitation and recrystallization) |
| Scalability | Potentially problematic due to isomer separation on a large scale. | More amenable to scale-up. |
| Safety Considerations | Use of corrosive and toxic chlorine gas or sulfuryl chloride. | Use of flammable ethylating agents and strong, potentially hazardous oxidizing agents. |
Conclusion
Both synthetic routes present viable pathways to 3-Chloro-4-ethylbenzoic acid, each with its own set of advantages and disadvantages.
-
Route 1 (Direct Chlorination) offers the allure of a single-step synthesis, which is atom-economical. However, the lack of complete regioselectivity is a significant drawback, potentially leading to challenging purification steps and a lower overall isolated yield of the desired product. This route may be suitable for small-scale exploratory synthesis where rapid access to a sample is prioritized over yield and purity.
-
Route 2 (Side-Chain Oxidation) , while being a two-step process, offers a more controlled and predictable synthesis. The regioselectivity of the initial Friedel-Crafts ethylation is generally good, and the subsequent side-chain oxidation is a robust and high-yielding reaction. The purification of the final product is typically straightforward. For larger-scale synthesis where purity and yield are critical, this route is likely the more efficacious and reliable choice.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
References
-
Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
- US Patent 5473095, Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid deriv
-
Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
-
FooDB. 4-Ethylbenzoic acid. [Link]
-
Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube. [Link]
- US Patent 3341595, Prepar
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
PubChem. 4-Chloro-2-ethylbenzoic acid. [Link]
-
Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]
-
Halogenation of acetophenone. Reddit. [Link]
-
Side chain oxidation. YouTube. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. Arabian Journal of Chemistry. [Link]
-
Mechanism of arene side chain oxidation by permanganate. Chemistry Stack Exchange. [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
-
Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Side-Chain Oxidation Explained. Pearson. [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]
-
4'-Ethylacetophenone (CAS 937-30-4). Scent.vn. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Quantitative Analysis of 3-Chloro-4-ethylbenzoic Acid: A Comparative Methodological Guide
Executive Summary
Verdict: For routine quantitative analysis of 3-Chloro-4-ethylbenzoic acid (3-C-4-EBA) in complex reaction mixtures or pharmaceutical intermediates, Reversed-Phase HPLC (RP-HPLC) with UV Detection is the superior choice due to its balance of robustness, minimal sample preparation, and specificity. While GC-MS offers higher sensitivity for trace impurity profiling, it requires derivatization, introducing variability. qNMR serves as the primary reference method for establishing absolute purity of reference standards but lacks the throughput for routine mixture analysis.
Analyte Profile & Analytical Challenges
Understanding the physicochemical properties of 3-C-4-EBA is critical for method selection.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Chlorinated aromatic carboxylic acid | UV active (chromophore); Acidic functionality. |
| pKa | ~3.8 - 4.0 (Estimated) | Requires pH control in mobile phase (buffer < pKa) to suppress ionization and prevent peak tailing. |
| LogP | ~3.2 (Hydrophobic) | Retains well on C18 columns; suitable for Reversed-Phase chromatography. |
| Solubility | Soluble in MeOH, ACN, DMSO; Poor in water | Sample diluent must be organic-rich to prevent precipitation. |
Comparative Analysis of Methods
The following table contrasts the three primary methodologies based on experimental data ranges typical for chlorinated benzoic acid derivatives.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (UV) | Method B: GC-MS | Method C: qNMR |
| Primary Application | Routine Process Control, Assay | Trace Impurity Profiling (Genotoxins) | Reference Standard Potency |
| Sample Prep | Minimal (Dilute & Shoot) | High (Derivatization required) | Minimal (Dissolve in deuterated solvent) |
| Specificity | High (with gradient elution) | Very High (Mass spectral fingerprint) | High (Structural elucidation) |
| LOD (Limit of Detection) | 0.05 – 0.1 µg/mL | 0.001 – 0.01 µg/mL | ~100 µg/mL (Low sensitivity) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Single point internal standard) |
| Throughput | High (10-20 min/run) | Low (Prep + Run time) | Low (Long acquisition for S/N) |
| Cost per Sample | Low | Medium | High (Solvents + Instrument time) |
Detailed Experimental Protocol: RP-HPLC (The "Gold Standard")
This protocol is designed for the separation of 3-C-4-EBA from likely synthetic precursors (e.g., 4-ethyltoluene) and isomers.
Reagents & Instrumentation[1][2]
-
Instrument: HPLC System with DAD/UV Detector (e.g., Agilent 1260/1290).
-
Column: C18 End-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the acidic analyte, improving peak shape.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Suppresses carboxylate ionization (
), ensuring the analyte is neutral and retains on the hydrophobic column. -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Chromatographic Conditions[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temp: 30°C
-
Detection: 230 nm (Primary), 254 nm (Secondary). Note: Chlorinated aromatics often have strong absorption <240 nm.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 10.0 | 90 | Elute Hydrophobic Impurities |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End of Run |
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the quantitative analysis of 3-Chloro-4-ethylbenzoic acid using RP-HPLC.
Alternative Method: GC-MS for Trace Analysis
When analyzing 3-C-4-EBA as a trace impurity (e.g., <0.05%) in a drug substance, HPLC-UV may lack sensitivity. GC-MS is the alternative, but derivatization is mandatory because the carboxylic acid group leads to hydrogen bonding, causing peak tailing and adsorption in the GC inlet.
Derivatization Protocol (Methylation)[1][3]
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM) or
-Methanol. -
Reaction:
. -
Procedure:
-
Dissolve 5 mg sample in 1 mL Methanol.
-
Add 1 mL 14%
-Methanol. -
Heat at 60°C for 15 mins.
-
Extract with Hexane (The methyl ester partitions into Hexane).
-
Inject Hexane layer into GC-MS.
-
-
Advantage: The resulting methyl ester (Methyl 3-chloro-4-ethylbenzoate) is volatile, non-polar, and yields sharp peaks.
Validation Criteria (Self-Validating System)
To ensure trustworthiness (E-E-A-T), the method must pass these criteria before routine use:
-
System Suitability:
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase buffer concentration or lower pH). -
Resolution (
): > 2.0 between 3-C-4-EBA and nearest impurity (likely 3-chlorobenzoic acid or ethylbenzoic acid isomers).
-
-
Linearity:
-
5-point calibration curve (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Correlation coefficient (
) 0.999.
-
-
Recovery (Accuracy):
-
Spike sample matrix at 80%, 100%, and 120% levels.
-
Acceptance: 98.0% – 102.0% recovery.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC method development causality).
-
PubChem. (n.d.).[2][3] 3-Chloro-4-ethylbenzoic acid Compound Summary. National Library of Medicine.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Derivatization Reagents for GC. (Authoritative source for derivatization protocols). Link
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link
Sources
Evaluating 3-Chloro-4-ethylbenzoic Acid: A Strategic Intermediate for Next-Gen Kinase & Receptor Modulators
[1]
Executive Summary
In the landscape of fragment-based drug design (FBDD), the "magic methyl" effect is well-known, but the "ethyl-chloro" motif represented by 3-Chloro-4-ethylbenzoic acid (CAS 37905-92-3) offers a distinct pharmacological profile often overlooked in favor of simpler analogs.[1] This guide evaluates the utility of 3-Chloro-4-ethylbenzoic acid as a high-value intermediate.[1] Unlike its methyl analog, the 4-ethyl group provides critical steric bulk to fill hydrophobic pockets in kinases and GPCRs (e.g., D3 dopamine receptors), while the 3-chloro substituent electronically activates the carboxyl group for coupling and modulates metabolic clearance.
This guide compares 3-Chloro-4-ethylbenzoic acid against standard alternatives, providing experimental protocols for its synthesis and application, supported by data on its physicochemical properties and bioactivity.[1]
Chemical Profile & Structural Analysis[1][2][3]
Physicochemical Properties
The unique combination of a lipophilic ethyl tail and an electron-withdrawing halogen creates a scaffold with distinct electronic and solubility characteristics.
| Property | 3-Chloro-4-ethylbenzoic acid | 4-Ethylbenzoic acid | 3-Chloro-4-methylbenzoic acid |
| CAS Number | 37905-92-3 | 619-64-7 | 5162-82-3 |
| Molecular Weight | 184.62 g/mol | 150.18 g/mol | 170.59 g/mol |
| LogP (Calc) | ~2.9 | 2.77 | ~2.4 |
| pKa (Acid) | ~4.05 | 4.25 | ~4.10 |
| H-Bond Donors | 1 | 1 | 1 |
| Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |
Structural "Why": The Ethyl-Chloro Advantage[1]
-
Electronic Activation: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to 4-ethylbenzoic acid. This makes the carboxylate a better leaving group in activation steps, facilitating smoother amide/ester coupling reactions.
-
Steric Occlusion & Hydrophobic Filling: The ethyl group adds approximately 1.2 Å of length compared to a methyl group. In targets like Histone Demethylases (KDM4C) or D3 Dopamine Receptors , this extra bulk is often required to displace water molecules from deep hydrophobic clefts, a thermodynamic driver for high-affinity binding.
-
Metabolic Steering: The 3-chloro substituent sterically hinders the ortho-positions, preventing arene oxide formation (a toxic metabolic pathway). While the ethyl group is a site for CYP450-mediated benzylic oxidation, the adjacent chlorine can modulate the rate of this oxidation, allowing medicinal chemists to "tune" the half-life of the drug.
Comparative Performance Analysis
Synthetic Utility vs. Alternatives[1][4]
| Feature | 3-Chloro-4-ethylbenzoic acid | 3-Bromo-4-ethylbenzoic acid | 4-Ethylbenzoic acid |
| Amide Coupling Efficiency | High (Activated COOH) | High | Moderate |
| Metal-Catalyzed Coupling | Versatile (Cl allows Buchwald/Suzuki with specific ligands) | Excellent (Br is more reactive, but atom economy is lower) | None (No halogen handle) |
| Cost/Availability | Moderate (Specialty Intermediate) | High (Niche Intermediate) | Low (Commodity Chemical) |
| Atom Economy | Good | Lower (Br is heavier) | Best |
Bioactivity Case Studies
Case Study 1: D3 Dopamine Receptor Modulators Research into selective D3 antagonists for substance abuse treatment highlighted the 3-chloro-4-ethylphenyl moiety.[1]
-
Observation: Analogs containing the 3-chloro-4-ethylphenyl group showed equipotent binding affinity to p-ethyl analogs but demonstrated superior functional selectivity (inhibition of G-protein activation vs.
-arrestin recruitment).[1][2] -
Mechanism: The chlorine atom likely engages in a specific halogen bond or fills a secondary pocket that the simple ethyl analog misses.
Case Study 2: Histone Demethylase Inhibitors In the optimization of KDM4C inhibitors, the 3-chloro-4-ethyl motif was utilized to improve cell permeability (via increased LogP) while maintaining the necessary geometric constraints for the active site.
Experimental Protocols
Protocol A: Regioselective Synthesis via Sandmeyer Reaction
Rationale: Direct chlorination of 4-ethylbenzoic acid often yields a mixture of isomers (2-chloro and 3-chloro).[1] The Sandmeyer route guarantees the 3-chloro-4-ethyl substitution pattern required for pharmaceutical consistency.[1]
Reagents:
-
3-Amino-4-ethylbenzoic acid (Precursor)[1]
-
Sodium Nitrite (
)[1][3][4] -
Copper(I) Chloride (
)[1][4] -
Hydrochloric Acid (
, conc.)[4]
Step-by-Step Workflow:
-
Diazotization: Suspend 3-amino-4-ethylbenzoic acid (10 mmol) in 6M HCl (20 mL). Cool to
in an ice bath. Add a solution of (11 mmol in 5 mL water) dropwise, maintaining temperature . Stir for 30 mins. Checkpoint: Solution should be clear/yellow; starch-iodide paper should turn blue.[1] -
Sandmeyer Displacement: Prepare a solution of
(12 mmol) in concentrated HCl (10 mL) at . Slowly add the diazonium salt solution to the copper solution with vigorous stirring. -
Reaction: Allow the mixture to warm to room temperature naturally, then heat to
for 1 hour to ensure complete nitrogen evolution. -
Workup: Cool to room temperature. The product will precipitate.[5] Filter the solid.[3][5]
-
Purification: Recrystallize from ethanol/water (1:1) to obtain 3-Chloro-4-ethylbenzoic acid as white needles.[1]
-
Expected Yield: 75-85%
-
Validation:
(DMSO- ) should show splitting consistent with 1,3,4-substitution pattern.[1]
-
Protocol B: Amide Coupling (General Activation)
Rationale: Demonstrating the enhanced reactivity of the acid.
-
Activation: Dissolve 3-Chloro-4-ethylbenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours (gas evolution ceases).
-
Coupling: Evaporate solvent to isolate the acid chloride. Re-dissolve in DCM and add the amine partner (1.1 eq) with
(2.0 eq). -
Result: Reaction typically reaches completion in <1 hour due to the electron-withdrawing Cl group, faster than unsubstituted 4-ethylbenzoic acid.
Visualizations
Synthesis Pathway (Sandmeyer)
This diagram illustrates the reliable synthetic pathway to ensure regioisomeric purity.
Caption: Step-by-step conversion of amino-precursor to chloro-target, avoiding isomer mixtures.
Decision Matrix: When to Use This Intermediate
A logical guide for medicinal chemists selecting between benzoic acid derivatives.
Caption: Decision tree for optimizing scaffold selection based on target binding and stability requirements.
References
-
PubChem. (2023). 3-Chloro-4-ethylbenzoic acid Compound Summary. National Center for Biotechnology Information. Link[1]
-
Kumar, V., et al. (2016).[3] Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2024). Sandmeyer Reaction Protocols and Applications. Link[1]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Link
-
Google Patents. (2014). WO2014089364A1 - Histone demethylase inhibitors.[1] Link
Sources
- 1. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-ethylbenzoic acid
CAS: 51633-43-1 | Formula: C₉H₉ClO₂ | Molecular Weight: 184.62 g/mol
Executive Safety Assessment
From the Desk of the Senior Application Scientist: Handling 3-Chloro-4-ethylbenzoic acid requires a nuanced approach beyond standard "lab hygiene." While classified primarily as an irritant (H315, H319, H335), its chemical structure dictates specific handling protocols. The lipophilic ethyl group facilitates skin absorption more readily than simple benzoic acid, while the chloro-substituent increases its persistence. Furthermore, as a solid organic acid, the primary vector for exposure is inhalable dust during weighing and transfer.
Your safety relies on controlling the Solid-to-Solution transition . Once dissolved, the risk profile shifts from inhalation to splash/permeation.
Hazard Profile (GHS Classification)
| Hazard Code | Description | Target Organ/System |
| H315 | Causes skin irritation | Dermal (Acidic burn potential) |
| H319 | Causes serious eye irritation | Ocular (Corneal damage risk) |
| H335 | May cause respiratory irritation | Mucous membranes (Dust inhalation) |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense. The specifications below are selected to withstand the acidic nature of the compound and its organic solubility.
| Protection Zone | Recommended Gear | Technical Specification & Rationale |
| Respiratory | Engineering Control First | Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (if outside hood): N95 or P2 particulate respirator. Reason: Prevents inhalation of fine crystalline dust. |
| Hand (Splash) | Nitrile Gloves | Thickness: ≥ 0.11 mm.Reason: Good resistance to organic acids. Change immediately upon splash. |
| Hand (Immersion) | Double Gloving / Thick Nitrile | Thickness: ≥ 0.20 mm (or double 0.11 mm).Reason: The ethyl group increases solvent solubility; prolonged contact breaks down thin nitrile. |
| Ocular | Chemical Goggles | Type: Indirect venting.Reason: Safety glasses are insufficient for fine powders which can bypass side-shields. |
| Body | Lab Coat (Natural Fiber) | Material: 100% Cotton or Nomex.Reason: Synthetic blends can melt into skin if a fire occurs (organic powders are combustible). |
Operational Workflow: The "Safe-Path" Protocol
This protocol is designed to minimize dust generation and static discharge, the two most common failure points when handling substituted benzoic acids.
Phase A: Preparation & Weighing
Objective: Eliminate static charge and contain dust.
-
Environment: Operate strictly within a certified fume hood.
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact. Causality: Dry organic powders accumulate static, causing "jumping" and aerosolization.
-
Transfer: Use a smart-spatula (hollow scoop) rather than a flat blade to prevent spillage during transfer to the balance.
Phase B: Solubilization (The Critical Transition)
Objective: Safely transition from solid hazard to liquid hazard.
-
Solvent Selection: Confirm compatibility (typically soluble in Methanol, DMSO, or DCM).
-
Addition Order: Add the solid to the solvent , not solvent to solid. Causality: Adding solvent to a pile of powder can displace air rapidly, ejecting a "puff" of toxic dust.
-
Vessel: Perform solubilization in a round-bottom flask or vial with a septum cap to immediately contain vapors.
Phase C: Reaction & Cleanup
-
Temperature: If heating, ensure a reflux condenser is active. The chloro-group can liberate HCl traces if overheated significantly above decomposition temps.
-
Decontamination: Wipe all surfaces with a 5% Sodium Bicarbonate solution. Mechanism: Converts the lipophilic acid into a water-soluble benzoate salt, allowing for easy removal.
Workflow Visualization
Figure 1: Operational logic flow emphasizing the critical "Solid-to-Solvent" transition point where risk changes from inhalation to contact.[1]
Emergency Response & Spill Logic
Principle: Do not treat all spills the same. The physical state dictates the response.
Scenario A: Dry Powder Spill
-
Do NOT use a brush or broom (generates dust).
-
Cover the spill with a damp paper towel (water or oil-dampened) to trap particulates.
-
Scoop the damp material into a waste container.
-
Neutralize surface with weak base (Sodium Bicarbonate).
Scenario B: Solution Spill
-
Absorb with vermiculite or spill pads.
-
Neutralize if the solvent is non-flammable. If flammable solvent (e.g., DCM), absorb immediately and place in a fume hood to evaporate or seal in waste.
Spill Decision Tree
Figure 2: Decision logic for immediate spill containment based on physical state.
Disposal & Environmental Compliance
Regulatory Note: 3-Chloro-4-ethylbenzoic acid is an organic halogenated compound.[2][3][4] It must never be poured down the drain.
-
Primary Stream: Halogenated Organic Waste.
-
Why: The chlorine atom requires high-temperature incineration to prevent the formation of toxic byproducts (dioxins) which can occur in standard waste streams.
-
-
Aqueous Waste (from cleaning):
-
Adjust pH to neutral (pH 7) using Sodium Bicarbonate.
-
Check local regulations; often, aqueous waste with trace halogenated organics must still go to "Aqueous Chemical Waste" and not sanitary sewer.
-
-
Container Labeling: Clearly mark "Acidic" and "Halogenated" on the waste tag to prevent incompatibility accidents (e.g., mixing with cyanides or sulfides).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
